molecular formula C16H15F2N3O2S B457167 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B457167
M. Wt: 351.4g/mol
InChI Key: MZPMLOVJMZXPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound with the molecular formula C16H15F2N3O2S and a molecular weight of 351.37 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a benzoyl moiety, which is further linked to a hydrazinecarbothioamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:

  • 2-[4-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide
  • 2-[4-(difluoromethoxy)benzoyl]-N-ethylhydrazinecarbothioamide

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring or the nature of the hydrazinecarbothioamide moiety. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H15F2N3O2S

Molecular Weight

351.4g/mol

IUPAC Name

1-[[4-(difluoromethoxy)benzoyl]amino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C16H15F2N3O2S/c1-10-3-2-4-12(9-10)19-16(24)21-20-14(22)11-5-7-13(8-6-11)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24)

InChI Key

MZPMLOVJMZXPMW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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